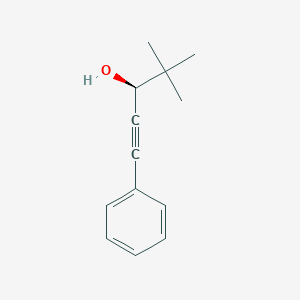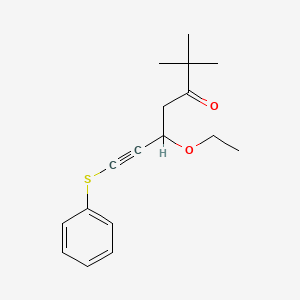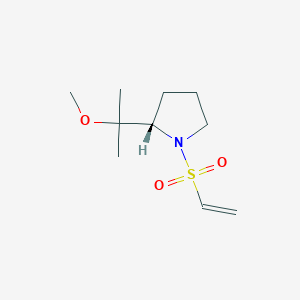
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure characterized by a phenyl group attached to a pentynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a phenylacetylene to a ketone, followed by reduction to form the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 4,4-Dimethyl-1-phenylpent-1-yn-3-one.
Reduction: Formation of 4,4-Dimethyl-1-phenylpentane.
Substitution: Formation of brominated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-1-phenylbut-1-yn-3-ol
- 4,4-Dimethyl-1-phenylhex-1-yn-3-ol
Uniqueness
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its specific stereochemistry and the presence of both alkyne and alcohol functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
195516-81-5 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(3S)-4,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
FGMAZQOESWZPBV-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)

![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)



![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
